
Methanol;1,2,3,4,5-pentamethylcyclopentane;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanol;1,2,3,4,5-pentamethylcyclopentane;titanium is a compound that combines methanol, a simple alcohol, with 1,2,3,4,5-pentamethylcyclopentane, a highly substituted cyclopentane, and titanium, a transition metal
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-pentamethylcyclopentane typically involves the reaction of 2,3,4,5-tetramethyl-2-cyclopentenone with methylmagnesium chloride . This reaction proceeds through a three-step process, which includes the formation of intermediate compounds before yielding the final product . The reaction conditions often involve the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of methanol;1,2,3,4,5-pentamethylcyclopentane;titanium may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of temperature, pressure, and reaction time. Additionally, the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methanol;1,2,3,4,5-pentamethylcyclopentane;titanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of titanium, which may result in the formation of titanium oxides or other related compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation states of titanium, potentially forming titanium hydrides or other reduced species.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other functional groups or atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield titanium oxides, while reduction reactions may produce titanium hydrides. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Scientific Research Applications
Methanol;1,2,3,4,5-pentamethylcyclopentane;titanium has several scientific research applications, including:
Chemistry: The compound is used as a precursor to various ligands, such as 1,2,3,4,5-pentamethylcyclopentadienyl, which are important in organometallic chemistry. These ligands can form complexes with transition metals, which are used as catalysts in various chemical reactions.
Mechanism of Action
The mechanism of action of methanol;1,2,3,4,5-pentamethylcyclopentane;titanium involves its interaction with various molecular targets and pathways. In chemical reactions, the compound can act as a ligand, forming complexes with transition metals and facilitating various catalytic processes . In biological systems, the compound can participate in electron transfer reactions, playing a role in the regeneration of NADH and other metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methanol;1,2,3,4,5-pentamethylcyclopentane;titanium include:
1,2,3,4,5-Pentamethylcyclopentadiene: A precursor to the ligand 1,2,3,4,5-pentamethylcyclopentadienyl, used in organometallic chemistry.
Cyclopentadienyl Compounds: Various cyclopentadienyl compounds that form complexes with transition metals and are used as catalysts in chemical reactions.
Uniqueness
This compound is unique due to its combination of methanol, a highly substituted cyclopentane, and titanium. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications. Its ability to form stable complexes with transition metals and participate in electron transfer reactions sets it apart from other similar compounds.
Properties
Molecular Formula |
C13H32O3Ti |
|---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
methanol;1,2,3,4,5-pentamethylcyclopentane;titanium |
InChI |
InChI=1S/C10H20.3CH4O.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h6-10H,1-5H3;3*2H,1H3; |
InChI Key |
WSOIAGGRBFCASL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C1C)C)C)C.CO.CO.CO.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


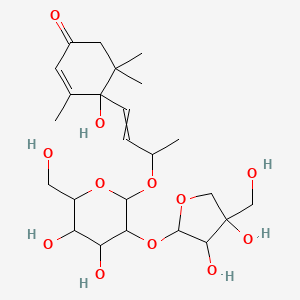
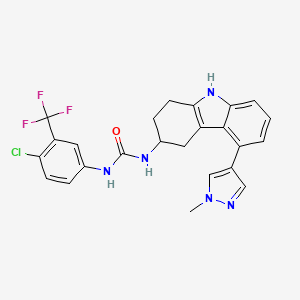
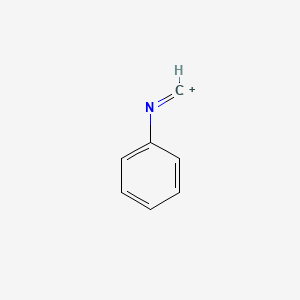
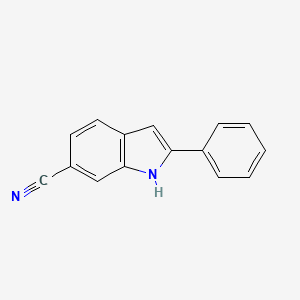


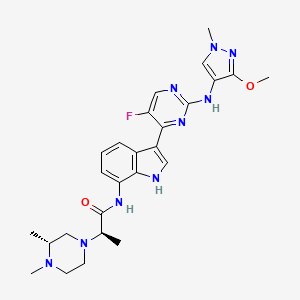
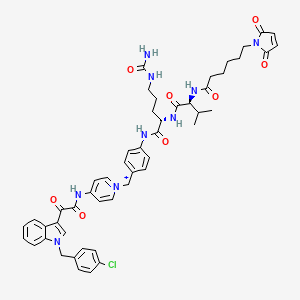
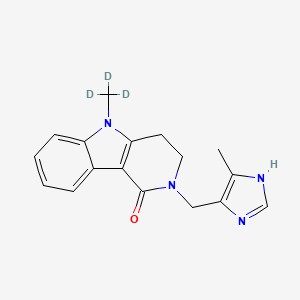
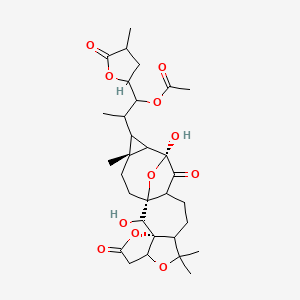

![4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid](/img/structure/B12432699.png)

![2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432708.png)
